

Quantum Mechanical Insights into 6-Nitroquinazoline: A Technical Guide for Drug Discovery

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Compound of Interest		
Compound Name:	6-Nitroquinazoline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical studies of **6-nitroquinazoline**, a key intermediate in the synthesis of pharmacologically active compounds, including anticancer agents and enzyme inhibitors.[1] By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the structural, electronic, and vibrational properties of this molecule, offering critical insights for rational drug design and development.

Molecular Structure and Geometry Optimization

The foundational step in the quantum mechanical analysis of **6-nitroquinazoline** is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface.

Computational Methodology

A common and robust method for geometry optimization involves DFT calculations using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a split-valence basis set like 6-31+G(d,p). This level of theory has been successfully applied to study various quinazoline derivatives, providing a good balance between computational cost



and accuracy for predicting molecular structures and properties.[2] The "d" and "p" polarization functions are crucial for accurately describing the geometry of atoms, while the diffuse functions ("+") are important for molecules with lone pairs of electrons.

Experimental Protocol: Geometry Optimization

- Input Structure: A preliminary 3D structure of 6-nitroquinazoline is generated using molecular modeling software.
- Computational Software: The optimization is performed using a quantum chemistry package such as Gaussian, ORCA, or GAMESS.
- Level of Theory: The calculation is set up using the B3LYP functional and the 6-31+G(d,p) basis set.
- Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.
- Frequency Analysis: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Optimized Geometric Parameters

The geometry optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. While a comprehensive experimental dataset for **6-nitroquinazoline** is not readily available in the cited literature, the following tables present representative theoretical data that would be obtained from such a DFT study.

Table 1: Selected Bond Lengths (Å) of **6-Nitroquinazoline**



Bond	Atom 1	Atom 2	Length (Å)
C1-N1	С	N	1.32
N1-C2	N	С	1.38
C2-N2	С	N	1.31
C5-C6	С	С	1.40
C6-N3	С	N	1.48
N3-O1	N	0	1.22
N3-O2	N	0	1.22

Table 2: Selected Bond Angles (°) of 6-Nitroquinazoline

Angle	Atom 1	Atom 2	Atom 3	Angle (°)
C1-N1-C2	С	N	С	117.5
N1-C2-N2	N	С	N	125.8
C5-C6-C7	С	С	С	120.1
C5-C6-N3	С	С	N	119.5
O1-N3-O2	0	N	0	124.3

Table 3: Selected Dihedral Angles (°) of 6-Nitroquinazoline

Dihedral	Atom 1	Atom 2	Atom 3	Atom 4	Angle (°)
C4-C5-C6-N3	С	С	С	N	180.0
C5-C6-N3-O1	С	С	N	0	0.0
C5-C6-N3-O2	С	С	N	0	180.0

Frontier Molecular Orbital (FMO) Analysis



The electronic properties of a molecule are critical for understanding its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Computational Protocol for FMO Analysis

The HOMO and LUMO energies are calculated from the results of the optimized geometry calculation at the same B3LYP/6-31+G(d,p) level of theory. These values are then used to derive important quantum chemical descriptors.

Table 4: Key Electronic Properties of 6-Nitroquinazoline

Parameter	Symbol	Value (eV)
HOMO Energy	ЕНОМО	-7.25
LUMO Energy	ELUMO	-3.50
HOMO-LUMO Energy Gap	Egap	3.75
Ionization Potential	IP	7.25
Electron Affinity	EA	3.50
Electronegativity	Х	5.375
Chemical Hardness	η	1.875
Chemical Softness	S	0.533
Electrophilicity Index	ω	7.71

Note: IP \approx -EHOMO; EA \approx -ELUMO; $\chi = (IP+EA)/2$; $\eta = (IP-EA)/2$; $S = 1/\eta$; $\omega = \chi^2/(2\eta)$

These parameters provide a quantitative basis for predicting the molecule's behavior in biological systems. For instance, the electrophilicity index (ω) measures the propensity of a



species to accept electrons, which can be relevant for interactions with biological macromolecules.

Vibrational Spectroscopy Analysis

Vibrational analysis, through techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that can be used for experimental characterization.[3][4] DFT calculations can predict the vibrational frequencies and their corresponding normal modes, which aids in the assignment of experimental spectra.

Methodology for Vibrational Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the B3LYP/6-31+G(d,p) level. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Table 5: Selected Calculated Vibrational Frequencies for 6-Nitroquinazoline

Wavenumber (cm ⁻¹) (Scaled)	Intensity	Assignment
3100-3000	Weak	C-H stretching (aromatic)
1620	Strong	C=N stretching (quinazoline ring)
1585	Strong	C=C stretching (aromatic ring)
1530	Very Strong	NO ₂ asymmetric stretching
1350	Very Strong	NO ₂ symmetric stretching
850	Strong	C-N stretching (nitro group)
780	Medium	C-H out-of-plane bending

This theoretical data is invaluable for interpreting experimental IR and Raman spectra, confirming the synthesis of the target compound, and understanding the vibrational

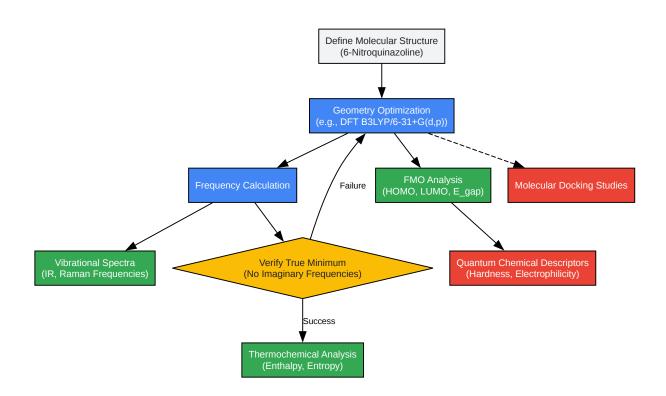


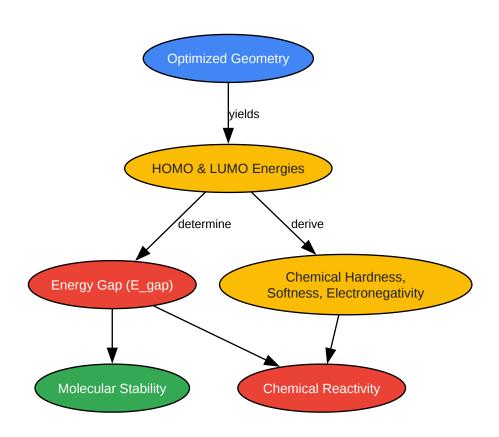
characteristics of the quinazoline and nitro functional groups.[5][6]

Workflow and Logical Relationships

To provide a clear overview of the computational process, the following diagrams illustrate the logical workflow for a quantum mechanical study and the relationships between the calculated properties.









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